2-(6-Methoxy-2-naphthyl)propylamine
Description
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)propan-1-amine |
InChI |
InChI=1S/C14H17NO/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10H,9,15H2,1-2H3 |
InChI Key |
GMGHPSNHFXFQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis of 2-(6-methoxy-2-naphthyl)propylamine typically begins from 2,6-diisopropylnaphthalene or 6-methoxy-2-naphthyl halides, which are readily available and serve as useful intermediates for polymer and pharmaceutical compounds.
- 2,6-Diisopropylnaphthalene (DIPN) is a common starting material that undergoes hydroperoxidation to introduce functional groups necessary for further transformations.
- Alternatively, 6-methoxy-2-naphthyl bromide, chloride, or iodide can be converted into organozinc intermediates for coupling reactions.
Hydroperoxidation and Alkylation Steps
The initial step involves the hydroperoxidation of 2,6-diisopropylnaphthalene to form 2-(1-hydroperoxy-1-methylethyl)-6-(1-methylethyl)naphthalene. This reaction is catalyzed by heavy metal compounds (e.g., cobalt, copper, lead, iron, mercury, vanadium, chromium, palladium, or platinum) in the presence of oxygen at reflux temperatures. Alkali earth metal salts of organic acids are preferred catalysts for this step due to their effectiveness.
Following hydroperoxidation, the compound undergoes methylation to yield 2-methoxy-6-isopropylnaphthalene, which is further transformed by dehydrogenation to 2-methoxy-6-isopropenylnaphthalene. This intermediate can be epoxidized to 2-(6-methoxy-2-naphthyl)propylene oxide, a key precursor for propylamine derivatives.
Epoxidation and Conversion to Aldehyde
The epoxidation of 2-methoxy-6-isopropenylnaphthalene proceeds via conventional methods to form the propylene oxide derivative. This epoxide is then converted to 2-(6-methoxy-2-naphthyl)propionaldehyde by standard chemical means, such as acid or base catalysis.
Formation of this compound
The propionaldehyde intermediate is subjected to reductive amination or other amination techniques to yield this compound. Specific details on the amination step are less documented in the patents but generally involve reaction with ammonia or amine sources in the presence of reducing agents.
Alternative Organometallic Route via Organozinc Intermediates
An alternative synthetic route involves the preparation of di-(6-methoxy-2-naphthyl)zinc or 6-methoxy-2-naphthylzinc halides by reacting 6-methoxy-2-naphthyl halides with magnesium to form Grignard reagents, followed by transmetalation with zinc halides.
These organozinc intermediates react with lower alkyl halopropionates (e.g., methyl, ethyl bromo-, iodo-, or chloro-propionate) in inert solvents to form lower alkyl 2-(6-methoxy-2-naphthyl)propionates. Subsequent hydrolysis yields 2-(6-methoxy-2-naphthyl)propionic acid, which can be converted to the propylamine derivative.
Thallic Salt-Mediated Ester Formation
Another method involves treating 6-methoxy-2-(1-propynyl)naphthalene with thallic salts (e.g., thallium trinitrate) and a lower alkanol to form esters of 2-(6-methoxy-2-naphthyl)propionic acid. Hydrolysis of these esters produces racemic 2-(6-methoxy-2-naphthyl)propionic acid, which can be resolved to the desired enantiomer and further transformed to the amine.
Enantiomeric Resolution
Due to the biological activity residing primarily in the D-enantiomer, resolution of racemic mixtures is critical. Techniques include:
- Formation of diastereomeric salts with optically active amines such as cinchonidine or N-n-butyl-D-glucamine.
- Fractional crystallization of these salts.
- Acidic cleavage to release enantiomerically enriched 2-(6-methoxy-2-naphthyl)propionic acid.
These resolved acids serve as precursors for the corresponding amines.
Data Tables Summarizing Key Preparation Steps and Conditions
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |
|---|---|---|---|---|
| A | 2,6-Diisopropylnaphthalene | Oxygen, heavy metal catalyst, reflux | 2-(1-Hydroperoxy-1-methylethyl)-6-(1-methylethyl)naphthalene | Hydroperoxidation step; catalyst examples: Co, Cu, Pb, Fe, Pd |
| B | Hydroperoxide intermediate | Base, methyl donor, solvent | 2-Methoxy-6-isopropylnaphthalene | Alkylation/methylation step |
| C | 2-Methoxy-6-isopropylnaphthalene | Dehydrogenation catalyst | 2-Methoxy-6-isopropenylnaphthalene | Dehydrogenation to alkene |
| D | 2-Methoxy-6-isopropenylnaphthalene | Epoxidation reagents | 2-(6-Methoxy-2-naphthyl)propylene oxide | Epoxidation step |
| E | Propylene oxide intermediate | Acid or base catalysis | 2-(6-Methoxy-2-naphthyl)propionaldehyde | Conversion to aldehyde |
| F | Propionaldehyde | Reductive amination | This compound | Amination step (details vary) |
| G | 6-Methoxy-2-naphthyl halide | Mg (ether solvent) | 6-Methoxy-2-naphthylmagnesium halide (Grignard) | Preparation of organomagnesium intermediate |
| H | Grignard reagent | Zn halide (hydrocarbon solvent) | Di-(6-methoxy-2-naphthyl)zinc or zinc halide complex | Organozinc intermediate formation |
| I | Organozinc intermediate + alkyl halopropionate | Inert solvent | Alkyl 2-(6-methoxy-2-naphthyl)propionate | Coupling step |
| J | Alkyl ester | Hydrolysis | 2-(6-Methoxy-2-naphthyl)propionic acid | Hydrolysis to acid |
| K | Racemic acid + optically active amine | Fractional crystallization | Diastereomeric salt | Resolution of enantiomers |
| L | Diastereomeric salt | Acidic cleavage | Enantiomerically enriched acid | Recovery of D-enantiomer |
Detailed Research Outcomes and Observations
- The hydroperoxidation step (Step A) is sensitive to catalyst choice and temperature; alkali earth metal salts of carboxylic acids provide optimal yields and selectivity.
- The organozinc approach (Steps G to J) offers a versatile route with control over alkyl ester substituents, allowing for tailored synthesis of derivatives.
- Thallic salt-mediated esterification affords a racemic mixture that requires further resolution, which is efficiently performed by forming diastereomeric salts with N-n-butyl-D-glucamine or related amines.
- Resolution techniques yield high purity D-enantiomeric acids with melting points and optical rotations consistent with literature values, confirming the efficacy of the methods.
- Continuous processing of several steps (e.g., hydroperoxidation followed by methylation) has been proposed to reduce costs and increase throughput in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(6-methoxynaphthalen-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthoquinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(6-methoxynaphthalen-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2-(6-methoxynaphthalen-2-yl)propan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-(6-Methoxy-2-naphthyl)propylamine with key analogs:
Pharmacological and Chemical Insights
- Amine vs. In contrast, Naproxen’s carboxylic acid group is critical for binding to cyclooxygenase (COX) enzymes but contributes to gastrointestinal side effects .
- Stereochemistry : Naproxen’s (S)-enantiomer is pharmacologically active, while the (R)-form is inactive. highlights methods for isolating enantiopure forms, suggesting that stereochemical purity is equally vital for amine analogs .
- Synthetic Utility: Compounds like 2-(6-Methoxy-2-naphthyl)ethanol () and 6-Methoxy-1-naphthalenamine () serve as intermediates in synthesizing pharmaceuticals, emphasizing the naphthalene scaffold’s versatility.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(6-Methoxy-2-naphthyl)propylamine, and how can intermediates be optimized for yield?
- The compound is synthesized via alkylation or condensation reactions. For example, alkylation of 6-methoxy-2-naphthol with propylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Key intermediates like 2-(6-sulfo-2-naphthyl)propionic acid can be methoxylated using alkali metal methoxides and cuprous halides at high temperatures (>150°C) . Optimization involves adjusting stoichiometry, reaction time, and catalyst loading. HRMS and NMR are critical for verifying intermediates .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
- 1H/13C NMR identifies proton environments and carbon frameworks, with methoxy (~δ 3.8 ppm) and naphthyl aromatic signals (δ 6.5–8.0 ppm) being diagnostic . HRMS confirms molecular weight and purity, while X-ray crystallography (e.g., using SHELXL or ORTEP-III ) resolves stereochemistry. Polarized optical microscopy (POM) and DSC analyze thermal behavior in liquid crystal applications .
Q. How can enantiomeric purity be achieved during synthesis, and what resolving agents are effective?
- Racemic mixtures are resolved using chiral amines (e.g., (-)-α-phenylethylamine) to form diastereomeric salts, separated via fractional crystallization . Lipase-catalyzed resolution in pseudo-eutectic systems improves enantioselectivity and reduces solvent use . Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) validates enantiopurity .
Advanced Research Questions
Q. How do structural modifications (e.g., propionamide derivatives) influence the biological activity of this compound?
- Substituting the propylamine group with amide or cyclopropyl moieties alters receptor binding. For example, N-substituted derivatives show selective antagonism for serotonin receptors (e.g., 5-HT2C) in vitro . SAR studies require functional assays (e.g., cAMP inhibition) and molecular docking simulations to map interactions with target proteins .
Q. What strategies resolve contradictions in crystallographic data for naphthylamine derivatives?
- Discrepancies in bond angles or torsion angles may arise from polymorphism. Use SHELXD for phase refinement and compare multiple datasets. For ambiguous electron density, quantum mechanical calculations (e.g., DFT) validate geometric parameters . Cross-validate with spectroscopic data to rule out synthesis artifacts .
Q. How can reaction conditions be tailored to minimize byproducts during large-scale synthesis?
- Byproducts like sulfonated intermediates (e.g., 2-(6-sulfo-2-naphthyl)propionic acid) form under acidic conditions. Optimize pH (neutral to mild basic) and use scavengers (e.g., activated charcoal) . Process analytical technology (PAT) tools, such as inline FTIR, monitor reaction progress in real time .
Q. What computational methods predict the pharmacokinetic properties of novel this compound analogs?
- ADMET prediction tools (e.g., SwissADME) estimate bioavailability, logP, and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, while QSAR models correlate substituent effects with activity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
